Deltamethric acid Deltamethric acid Cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid is an organobromine compound consisting of cyclopropanecarboxylic acid having a 2,2-dibromovinyl group at the 3-position and two methyl groups at the 2-position. It is an organobromine compound and a monocarboxylic acid. It is functionally related to a cyclopropanecarboxylic acid.
structure in first source
Brand Name: Vulcanchem
CAS No.: 53179-78-5
VCID: VC21355517
InChI: InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1
SMILES: Array
Molecular Formula: C8H10Br2O2
Molecular Weight: 297.97 g/mol

Deltamethric acid

CAS No.: 53179-78-5

Cat. No.: VC21355517

Molecular Formula: C8H10Br2O2

Molecular Weight: 297.97 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Deltamethric acid - 53179-78-5

Specification

CAS No. 53179-78-5
Molecular Formula C8H10Br2O2
Molecular Weight 297.97 g/mol
IUPAC Name trans-(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1
Standard InChI Key MDIQXIJPQWLFSD-NJGYIYPDSA-N
Isomeric SMILES CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C
Canonical SMILES CC1(C(C1C(=O)O)C=C(Br)Br)C
Appearance White to Pale Yellow Solid
Melting Point 128-130°C

Introduction

Chemical Properties and Structure

Molecular Identification

Deltamethrinic acid is formally identified as cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid. This compound is classified as an organobromine compound consisting of cyclopropanecarboxylic acid with a 2,2-dibromovinyl group at the 3-position and two methyl groups at the 2-position. It is functionally related to cyclopropanecarboxylic acid and is categorized as a monocarboxylic acid . The compound has several synonyms in scientific literature, including Deltamethric acid and (1R-Cis)-decamethrinic acid .

The molecular formula of deltamethrinic acid is C8H10Br2O2, with a molecular weight of 297.97 g/mol . This specific chemical structure contributes to its particular reactivity patterns and functional applications in organic synthesis, especially in relation to pyrethroid chemistry.

Physical and Chemical Characteristics

Table 1: Key Physical and Chemical Properties of Deltamethrinic Acid

PropertyValueSource
Molecular FormulaC8H10Br2O2
Molecular Weight297.97 g/mol
Chemical StructureCyclopropanecarboxylic acid with 2,2-dibromovinyl and dimethyl groups
Physical StateCrystalline solid (inferred)-
CAS Number53179-78-5, 63597-73-9

The chemical structure of deltamethrinic acid includes a cyclopropane ring that influences its stability and reactivity. The presence of two bromine atoms in the vinyl group contributes to its distinctive chemical behavior and applications. The carboxylic acid functional group provides sites for potential reactions, particularly in the formation of esters that are common in pyrethroid insecticides.

Synthetic Pathways

Stereochemical Considerations

The synthesis of deltamethrinic acid requires careful attention to stereochemical details, as the cis configuration is particularly important for its functional applications. The stereochemistry of the cyclopropane ring significantly influences the biological activity of derivatives prepared from this acid . Researchers have developed various methodologies to ensure stereochemical control during synthesis, with particular emphasis on maintaining the cis configuration that is essential for the intended applications.

In synthetic approaches, specific reaction conditions are necessary to control the stereochemical outcome, particularly when transforming precursor compounds into the desired cis-deltamethrinic acid. The cis configuration refers to the spatial arrangement of the carboxylic acid group and the dibromovinyl substituent on the cyclopropane ring, which must be on the same side of the ring plane for optimal activity of resulting compounds.

Advanced Synthesis Methods

One significant synthetic approach for deltamethrinic acid and its analogs involves an intramolecular 1,4-O,C-acyl transfer reaction. In the synthesis of 1-bromosubstituted analogs of cis-deltamethrinic acid, this reaction has been identified as a key stage. Specifically, the reaction employs 1-acyloxymethyl-2,2-dibromocyclopropanes with methyllithium to facilitate the desired transformation .

Relationship to Deltamethrin

Structural Connection

Deltamethrinic acid is structurally related to deltamethrin, a widely used pyrethroid insecticide. Deltamethrin has the molecular formula C22H19Br2NO3 and a molecular weight of 505.2 . The structural relationship between these compounds is significant because deltamethrinic acid serves as a fundamental building block or precursor in the synthesis of deltamethrin and related pyrethroid compounds.

Environmental Transformations

An important aspect of deltamethrinic acid's environmental significance is its role as a transformation product of deltamethrin. Specifically, decamethrinic acid (a synonym for deltamethrinic acid) is recognized as a known environmental transformation product of deltamethrin . This relationship is critical for understanding the environmental fate and potential ecological impacts of deltamethrin applications.

When deltamethrin is released into the environment, various degradation processes can lead to the formation of deltamethrinic acid. This transformation represents an important pathway in the environmental lifecycle of pyrethroid insecticides and has implications for environmental monitoring, risk assessment, and the development of strategies to mitigate potential adverse effects.

Research Applications

Pyrethroid Chemistry

Deltamethrinic acid plays a crucial role in pyrethroid chemistry, particularly as a precursor in the synthesis of insecticidal compounds. The unique structural features of this acid, including the cyclopropane ring and dibromovinyl group, contribute to the specific properties of the resulting pyrethroid insecticides. Research in this area focuses on optimizing synthetic pathways, enhancing the efficiency of transformations, and developing novel derivatives with improved properties.

The development of modified analogs, such as the 1-bromosubstituted variants described in the literature, represents an important direction in pyrethroid research . These modifications can potentially alter the activity spectrum, environmental stability, and safety profile of the resulting compounds, addressing specific challenges associated with existing pyrethroid insecticides.

Analytical Chemistry Perspectives

The detection and quantification of deltamethrinic acid in environmental samples represent important aspects of analytical chemistry research. As an environmental transformation product of deltamethrin, this compound serves as a biomarker for monitoring the environmental fate of pyrethroid insecticides. Analytical methods for detecting this compound often involve chromatographic techniques coupled with mass spectrometry, enabling precise identification and quantification in complex environmental matrices.

Research in this area contributes to our understanding of the environmental behavior of pyrethroid insecticides and supports the development of evidence-based strategies for managing potential environmental impacts associated with their use in agricultural and public health applications.

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